molecular formula C8H8ClN3 B1266743 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile CAS No. 6972-36-7

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B1266743
CAS No.: 6972-36-7
M. Wt: 181.62 g/mol
InChI Key: RPRGFOOFJMWOOI-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its pyridine ring substituted with amino, chloro, dimethyl, and nitrile groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.

Pharmacokinetics

. These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

. The effects would largely depend on the specific targets of the compound and how it interacts with them.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Biochemical Analysis

Biochemical Properties

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with hydrazine hydrate, hydroxylamine, and anthranilic acid, leading to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation and serious eye damage, indicating its potential impact on cellular integrity and function . Additionally, its ability to cause respiratory irritation suggests that it may affect cellular processes related to respiratory function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with hydrazine hydrate, hydroxylamine, and anthranilic acid, resulting in the formation of various derivatives . These interactions can lead to changes in gene expression and alterations in biochemical pathways, highlighting the compound’s potential as a modulator of molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under certain conditions, but its degradation products may also have significant biochemical effects. For example, the compound’s ability to cause skin and eye irritation suggests that its degradation products may also be biologically active . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and biochemical pathway regulation. At higher doses, it may cause toxic or adverse effects, including skin irritation, eye damage, and respiratory irritation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, its interaction with hydrazine hydrate, hydroxylamine, and anthranilic acid leads to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These interactions suggest that the compound can modulate metabolic pathways and influence the levels of specific metabolites, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. For example, its ability to cause respiratory irritation suggests that it may be transported to respiratory tissues, where it can exert its effects . Understanding the transport and distribution mechanisms of this compound is essential for predicting its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interactions with enzymes and proteins may lead to its localization in the cytoplasm or nucleus, where it can modulate biochemical pathways and gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with an amine source under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming fused heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, hydrazines, and hydroxylamines.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring allows for fine-tuning of its chemical properties, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGFOOFJMWOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1N)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989881
Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-36-7
Record name NSC61974
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Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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